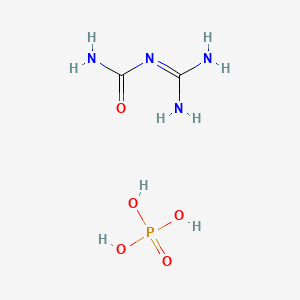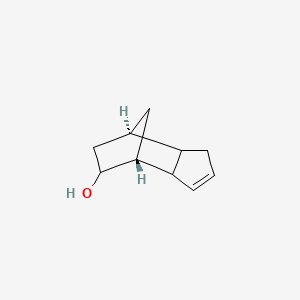
Hesperetin
Übersicht
Beschreibung
Hesperetin ist ein Flavanon, eine Art von Flavonoid, das hauptsächlich in Zitrusfrüchten wie Grapefruits, Zitronen und Orangen vorkommt . Es ist das 4'-Methoxyderivat von Eriodictyol und bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und cholesterinsenkende Wirkungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hesperetin kann durch Hydrolyse seines Glykosids, Hesperidin, synthetisiert werden. Der Prozess beinhaltet die Verwendung von Enzymen wie Hesperidin-6-O-α-L-Rhamnosyl-β-D-Glucosidase, das die Hydrolyse von Hesperidin zu this compound und Rutinose katalysiert . Eine andere Methode beinhaltet die Extraktion von this compound aus Zitrusschalen, die reich an Hesperidin sind .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Hesperidin aus Zitrusfrüchten-Nebenprodukten, gefolgt von enzymatischer Hydrolyse, um this compound zu erhalten . Dieses Verfahren ist aufgrund der Fülle an Zitrusfrüchten-Nebenprodukten und der Effizienz des enzymatischen Prozesses bevorzugt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hesperetin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann zu this compound-7-O-Glucuronid oxidiert werden.
Reduktion: Es kann zu Dihydrothis compound reduziert werden.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, z. B. Alkylhalogenide für Alkylierungsreaktionen.
Hauptprodukte
Oxidation: This compound-7-O-Glucuronid.
Reduktion: Dihydrothis compound.
Substitution: Verschiedene this compound-Derivate, abhängig vom Substituenten.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Biologie: This compound wird wegen seiner antioxidativen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Es hat potenzielle Antikrebswirkungen und wird wegen seiner cholesterinsenkenden und antidiabetischen Eigenschaften erforscht
Industrie: This compound wird in der Lebensmittelindustrie als natürliches Antioxidans verwendet.
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Wissenschaftliche Forschungsanwendungen
Hesperetin has a wide range of scientific research applications:
Wirkmechanismus
Hesperetin exerts its effects through various mechanisms:
Cholesterol-Lowering: It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes and microsomal triglyceride transfer protein, leading to reduced assembly and secretion of apoB-containing lipoproteins.
Antioxidant: This compound activates the PI3K/AKT-Nrf2 pathway, upregulating antioxidant levels and alleviating oxidative stress.
Anti-Inflammatory: It reduces the levels of inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor alpha, and interleukin-6.
Vergleich Mit ähnlichen Verbindungen
Hesperetin ähnelt anderen Flavonoiden wie Hesperidin, Eriodictyol und Homoeriodictyol . Es ist jedoch einzigartig aufgrund seiner höheren biologischen Aktivität in seiner Aglykonform im Vergleich zu seiner Glykosidform, Hesperidin . This compound zeigt auch eine höhere antioxidative, entzündungshemmende und antibakterielle Aktivität im Vergleich zu Hesperidin und Hesperidin-Glucosid .
Liste ähnlicher Verbindungen
- Hesperidin
- Eriodictyol
- Homoeriodictyol
Eigenschaften
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022319 | |
| Record name | Hesperetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels. | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
520-33-2 | |
| Record name | Hesperetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hesperetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227.5 °C | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate](/img/structure/B3028882.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)
